molecular formula C15H16N4O2S B2984748 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 953227-43-5

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2984748
CAS No.: 953227-43-5
M. Wt: 316.38
InChI Key: SLWWUHFWHCGWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a heterocyclic compound featuring a bicyclic thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl group and an N-(4-methylpyridin-2-yl)acetamide side chain. The 7-methyl group enhances steric and electronic properties, while the 4-methylpyridin-2-yl acetamide moiety may influence solubility and target-binding interactions. Such compounds are often explored in medicinal chemistry for applications like kinase inhibition or antimicrobial activity, though specific biological data for this compound remains undisclosed in available literature .

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-3-4-16-12(5-9)18-13(20)7-11-8-22-15-17-10(2)6-14(21)19(11)15/h3-6,11H,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWUHFWHCGWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the acetamide group. Common reagents used in these reactions include thioamides, aldehydes, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to two structurally related analogs:

2.1. 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS: 952997-50-1)
  • Core Structure : Shares the thiazolo[3,2-a]pyrimidine core but lacks the 7-methyl substitution.
  • Substituent : The acetamide is linked to a pyridin-2-ylmethyl group instead of a 4-methylpyridin-2-yl group.
  • Molecular Formula : C₁₄H₁₄N₄O₂S vs. the target compound’s estimated C₁₆H₁₈N₄O₂S (calculated by adding two methyl groups to the CAS compound).
  • Key Differences: The absence of a 7-methyl group reduces steric hindrance in the core.
2.2. 7-Phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamide Derivatives
  • Core Structure : Features a thiadiazolo[3,2-a]pyrimidine core (replacing thiazole with thiadiazole, introducing an additional nitrogen).
  • Substituents : Includes a 7-phenyl group and a 6-carboxamide .
  • Key Differences :
    • The thiadiazole ring increases polarity and hydrogen-bonding capacity.
    • The 7-phenyl group enhances lipophilicity, contrasting with the target’s smaller 7-methyl group.

Comparative Data Table

Parameter Target Compound CAS 952997-50-1 Thiadiazolo-pyrimidine Derivative
Core Structure Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine
Key Substituents 7-methyl, N-(4-methylpyridin-2-yl)acetamide N-(pyridin-2-ylmethyl)acetamide 7-phenyl, 6-carboxamide
Molecular Formula C₁₆H₁₈N₄O₂S* C₁₄H₁₄N₄O₂S C₁₃H₁₀N₄O₂S
Molecular Weight (g/mol) ~332.4* 302.35 298.31
Synthesis Likely involves amide coupling with amines Not specified Amine reaction with ethyl carboxylate precursors
Spectroscopy Expected IR: ~1650 cm⁻¹ (amide C=O) Confirmed via NMR, ¹³C, IR Characterized by NMR, ¹³C, IR

*Estimated based on structural additions to CAS 952997-50-1.

Research Findings and Implications

Structural Impact on Bioactivity :

  • The 7-methyl group in the target compound may improve metabolic stability compared to the phenyl group in the thiadiazolo analog .
  • The 4-methylpyridin-2-yl substituent likely enhances target selectivity over the pyridin-2-ylmethyl group due to restricted rotation .

Synthetic Feasibility :

  • Both the target compound and the thiadiazolo derivative could be synthesized via amine-mediated reactions, suggesting scalable routes for analogs.

Spectroscopic Trends :

  • IR and NMR data for similar compounds confirm the presence of amide bonds (C=O stretch ~1650 cm⁻¹) and aromatic proton environments (δ 7–8 ppm in ¹H NMR) .

Biological Activity

The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a member of the thiazolo-pyrimidine family, known for its diverse biological activities. This article reviews its biological activity based on available literature, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique thiazolo-pyrimidine core with a 4-methylpyridine substituent. Its molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S and it has a molecular weight of 329.4 g/mol . The structural complexity contributes to its varied biological activities.

Biological Activities

Numerous studies have reported the biological activities associated with thiazolo-pyrimidine derivatives, including:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown efficacy against various bacterial strains .
  • Anti-inflammatory Effects : The presence of functional groups in the compound enhances its anti-inflammatory potential. Research indicates that thiazole derivatives can inhibit inflammatory pathways .
  • Anticancer Properties : Compounds with similar structures have been investigated for their anticancer effects, showing promise in inhibiting tumor growth and proliferation .
  • Antitubercular Activity : Some derivatives exhibit potent activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo-pyrimidine derivatives is often influenced by their structural features:

Compound Name Structural Features Biological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

The presence of electron-withdrawing groups and specific side chains has been correlated with enhanced biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the target molecule:

  • Antibacterial Studies : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against resistant bacterial strains. One compound showed an MIC of 50 μg/mL against Mycobacterium smegmatis .
  • Inhibition of Enzymatic Activity : Research indicated that certain derivatives inhibited leucyl-tRNA synthetase (TrmD), a critical enzyme in bacterial protein synthesis. The most potent compounds achieved over 78% inhibition at low concentrations .
  • Synthesis and Characterization : New synthetic methods for these compounds have been developed, enhancing yield and purity while maintaining biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide, and how is its structural integrity validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazolo[3,2-a]pyrimidine derivatives are prepared by reacting ethyl carboxylate precursors with hydrazine or amines in alcoholic solvents (e.g., ethanol, methanol) at elevated temperatures (70–80°C) . Structural validation requires multimodal spectroscopy :

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups, pyridinyl protons).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Determine molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What structural motifs in this compound are critical for its potential bioactivity?

  • Key Features :

  • Thiazolo[3,2-a]pyrimidine core : Imparts rigidity and π-π stacking capability, enhancing binding to biological targets .
  • 4-Methylpyridinyl acetamide side chain : Modulates solubility and hydrogen-bonding interactions.
  • 5-Oxo group : May act as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., antimicrobial or kinase targets) .
    • Validation : Compare bioactivity of analogs with/without these groups via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?

  • Methodology : Use statistical DoE to minimize trial-and-error:

  • Factors : Solvent polarity, temperature, reactant stoichiometry, and reaction time.
  • Response Variables : Yield, purity (HPLC), byproduct formation.
  • Example : A central composite design (CCD) for analogous thiazolo-pyrimidines identified ethanol as optimal for balancing yield (85–90%) and purity (>95%) .
    • Data Analysis : Multivariate regression models (e.g., partial least squares) to predict optimal conditions .

Q. How can computational methods enhance the design of derivatives with improved target affinity?

  • Approach :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites for functionalization .
  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthetic candidates .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .
    • Validation : Synthesize top candidates and validate docking predictions via enzymatic assays .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in ¹³C NMR signals for carbonyl groups may arise from tautomerism (e.g., keto-enol equilibrium).
  • Solutions :

  • Variable Temperature NMR : Monitor peak splitting/shifts to confirm dynamic equilibria .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • X-ray Crystallography : Definitive proof of solid-state structure .

Q. What strategies mitigate variability in biological assay results across research groups?

  • Methodology :

  • Standardized Protocols : Use validated assay conditions (e.g., fixed ATP concentration in kinase assays).
  • Positive/Negative Controls : Include reference compounds (e.g., known inhibitors) to calibrate activity .
  • Inter-laboratory Reproducibility Studies : Share samples between labs to identify sources of variability (e.g., cell line drift, solvent batch effects) .

Methodological Tables

Table 1 : Optimization of Synthesis Conditions via DoE (Hypothetical Data)

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)709080
Ethanol (v/v%)8010090
Reaction Time (hr)6129
Yield 65%92%88%

Table 2 : Computational vs. Experimental Binding Affinity (Hypothetical)

DerivativePredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
Parent Compound-8.212.5 ± 1.2
5-Oxo → 5-Thio-9.18.7 ± 0.9
4-MePy → 4-CF₃Py-7.818.3 ± 2.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.